molecular formula C13H16O2 B8297060 1-(3,3-Dimethyl-2,3-dihydro-benzofuran-5-yl)-propan-1-one

1-(3,3-Dimethyl-2,3-dihydro-benzofuran-5-yl)-propan-1-one

Cat. No. B8297060
M. Wt: 204.26 g/mol
InChI Key: CDHZACOXVKCBRH-UHFFFAOYSA-N
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Patent
US07196108B2

Procedure details

To a solution of 1-(3,3-dimethyl-2,3-dihydro-benzofuran-5-yl)-propan-1-ol (2.6 g, 12.60 mmol) in dry dichloromethane (40 mL) was added at room temperature pyridinium chlorochromate (3 g, 13.86 mmol). The reaction mixture was stirred for 1 hour at room temperature then filtered over celite. Water was added and the layers separated. The aqueous layer was extracted twice with dichloromethane. The combined organic layers were washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was chromatographed on silica gel (5% ethyl acetate in hexane) to give 530 mg of 1-(3,3-dimethyl-2,3-dihydro-benzofuran-5-yl)-propan-1-one (58%). 1H NMR (300 MHz; CDCl3): δ 1.21 (t, J=7.2 Hz, 3H), 1.37 (s, 6H), 2.94 (q, J=7.2 Hz, 2H), 4.32 (s, 2H), 6.80 (d, J=8.4 Hz, 1H), 7.79 (s, 1H), 7.81 (d, J=8.4 Hz, 1H).
Name
1-(3,3-dimethyl-2,3-dihydro-benzofuran-5-yl)-propan-1-ol
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:6]2[CH:7]=[C:8]([CH:11]([OH:14])[CH2:12][CH3:13])[CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH3:15][C:2]1([CH3:1])[C:6]2[CH:7]=[C:8]([C:11](=[O:14])[CH2:12][CH3:13])[CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
1-(3,3-dimethyl-2,3-dihydro-benzofuran-5-yl)-propan-1-ol
Quantity
2.6 g
Type
reactant
Smiles
CC1(COC2=C1C=C(C=C2)C(CC)O)C
Name
Quantity
3 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered over celite
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (5% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(COC2=C1C=C(C=C2)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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